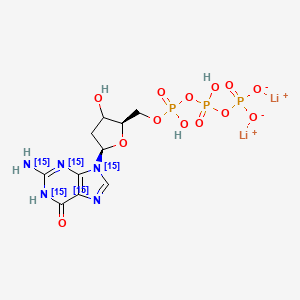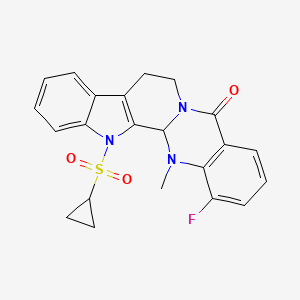
Insecticidal agent 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Insecticidal agent 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the role of ryanodine receptors in insect physiology and behavior.
Medicine: Investigated for its potential use in developing new drugs targeting similar receptors in humans.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
Mechanism of Action
The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .
Comparison with Similar Compounds
Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.
Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.
Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .
Properties
Molecular Formula |
C22H20FN3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3 |
InChI Key |
HDOAPWYXPBOESQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


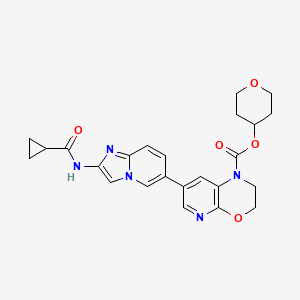
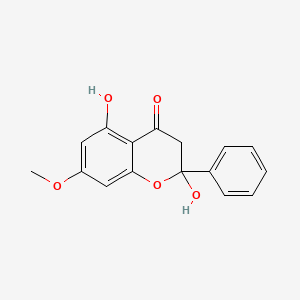
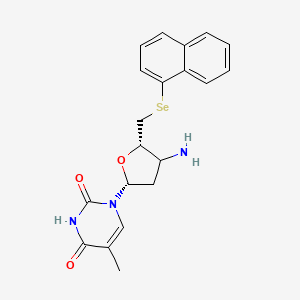
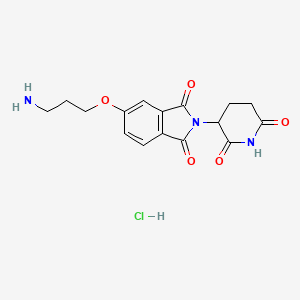

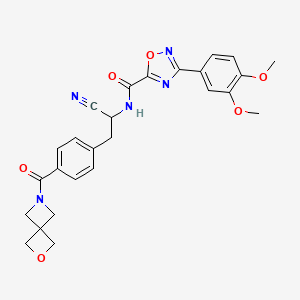
![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
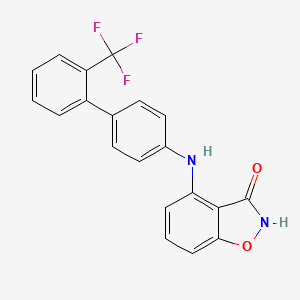

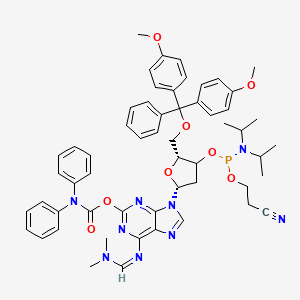

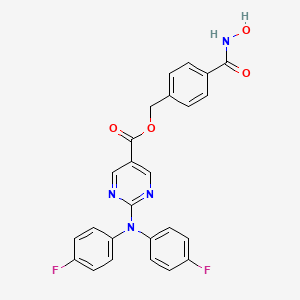
![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
